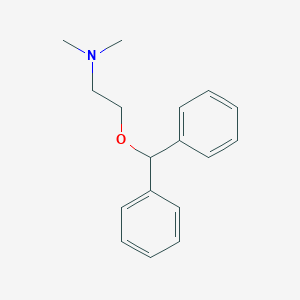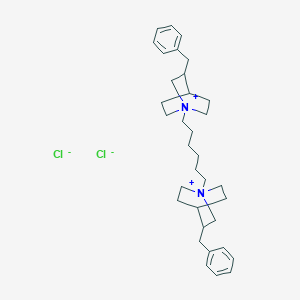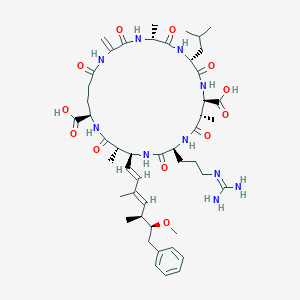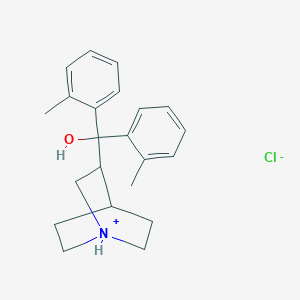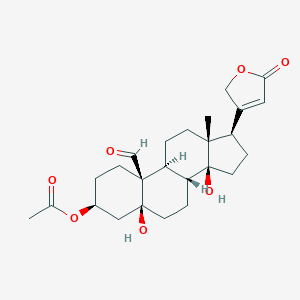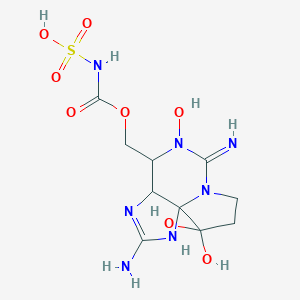
Gonyautoxin 6
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of gonyautoxins, including Gonyautoxin 6, has been a subject of research due to their complex structure and significant biological activity. A notable advancement in this area is the stereoselective synthesis of (+)-gonyautoxin 3, which shares a common tricyclic core with Gonyautoxin 6. This synthesis involves a unique, Rh-catalyzed amination reaction that facilitates rapid access to the heteroatom-rich core of the toxin (Mulcahy & Du Bois, 2008).
Molecular Structure Analysis
The molecular structure of Gonyautoxin 6, like other PSPs, is characterized by a complex, heteroatom-rich framework. This framework includes a tricyclic core with guanidine-containing functionalities, which are crucial for the toxin's interaction with sodium channels. The structural intricacies of Gonyautoxin 6 and related toxins underline the challenges in their chemical synthesis and the understanding of their mode of action.
Chemical Reactions and Properties
The reductive transformation of gonyautoxins into saxitoxins by thiols illustrates the chemical reactivity of these toxins. For instance, the O-Sulfate group of Gonyautoxin I and IV is transformed into a methylene group to form neosaxitoxin through a reaction with thiols like glutathione. This process involves the formation of a thiohemiketal, a 1,2 shift to form a stable thioether intermediate, and then a redox exchange at the sulfur atom to produce the final product (Sato, Sakai, & Kodama, 2000).
Physical Properties Analysis
The stability of gonyautoxins, including Gonyautoxin 6, in acidic solutions and under various storage conditions, has been studied to understand their physical stability. Gonyautoxin 6 has been found to be the most unstable toxin in any condition, indicating the importance of storage temperature and conditions to preserve its activity. At temperatures lower than 4°C, there is no significant change in the stability of other toxins within the first year of storage (Louzao et al., 1994).
Wissenschaftliche Forschungsanwendungen
Neuromuscular Transmission Effects : GTXs, including Gonyautoxin 6, have been shown to suppress impulse conduction along motor nerves and inhibit end plate potential (EPP), impacting neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).
Cardiovascular Implications : Research has demonstrated that GTXs can produce transient arrhythmia and hypotension in rabbits, affecting electrocardiogram intervals (Katsuda, Taba, & Chimi, 1984). These findings suggest potential cardiovascular research applications.
Peripheral Neuromuscular System : GTXs, including Gonyautoxin 6, are noted for their inhibitory effects on the peripheral neuromuscular system, particularly in neuromuscular transmission (Taba, Katsuda, & Chimi, 1985).
Synthetic Applications : The synthesis of related compounds like (+)-gonyautoxin 3 aids in preparing other naturally occurring paralytic shellfish poisons and designed analogues (Mulcahy & Du Bois, 2008), hinting at the potential for synthetic chemistry applications involving Gonyautoxin 6.
Gastrointestinal Applications : Injections of Gonyautoxin 2/3 into the anal sphincter have been found to cause immediate relaxation and a significant decrease in anal tone (Garrido et al., 2004), indicating potential therapeutic applications for gastrointestinal disorders.
Anal Fissure Treatment : Studies have shown that Gonyautoxin is effective in healing acute and chronic anal fissures, presenting a safe and effective alternative to conventional treatments (Garrido et al., 2007).
Intestinal Permeability : Research indicates that GTX 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007), which could have implications for drug delivery systems and gastrointestinal research.
Headache Treatment : Gonyautoxin local infiltration has been found safe and effective in treating chronic tension-type headaches, with a significant percentage of patients responding and experiencing immediate pain relief (Lattes et al., 2009).
Biosensor Development : The development of Gonyautoxin 1/4 aptamers for high-affinity and high-specificity detection offers a promising alternative for the rapid detection of this marine biotoxin, which could be adapted for Gonyautoxin 6 (Gao et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methoxycarbonylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,19-20H,1-3,12H2,(H,15,18)(H3,11,13,14)(H,22,23,24)/t4-,5-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYHKXJXUMSOJ-HGRQIUPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880096 | |
| Record name | Gonyautoxin 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gonyautoxin 6 | |
CAS RN |
82810-44-4 | |
| Record name | Gonyautoxin 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gonyautoxin� VI from dinoflagellate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







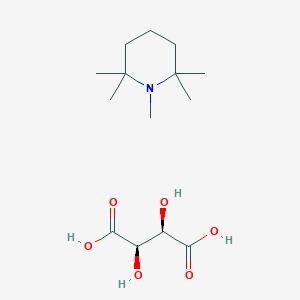
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
